![molecular formula C18H17NO5 B13071007 N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide is a synthetic organic compound known for its diverse biological activities. It is derived from 3,4-dimethoxyphenylacrylic acid and 2-hydroxybenzamide, combining the properties of both parent compounds. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide typically involves the following steps:
Preparation of (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: This is achieved by reacting 3,4-dimethoxyphenylacrylic acid with thionyl chloride at elevated temperatures (80°C–90°C) for about 4 hours.
Formation of the final compound: The resulting (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is then reacted with 2-hydroxybenzamide under suitable conditions to yield (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular protection mechanisms.
Industry: It can be utilized in the development of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
類似化合物との比較
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: A precursor in the synthesis of the target compound.
Curcumin and its derivatives: Known for their antioxidant and anti-inflammatory properties.
Chalcone derivatives: Exhibit similar biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide stands out due to its combined structural features, which confer unique biological activities. The presence of both 3,4-dimethoxyphenyl and 2-hydroxybenzamide moieties enhances its ability to interact with multiple biological targets, making it a versatile compound for various research applications.
特性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
N-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)19-18(22)13-5-3-4-6-14(13)20/h3-11,20H,1-2H3,(H,19,21,22)/b10-8+ |
InChIキー |
XPYHGIFKAQSVSZ-CSKARUKUSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
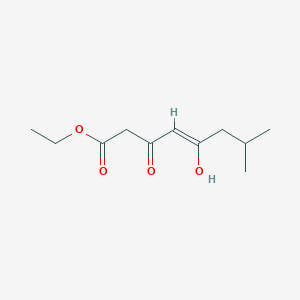
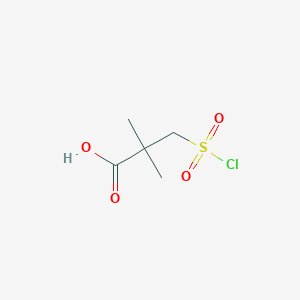
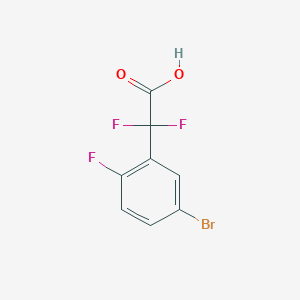
![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
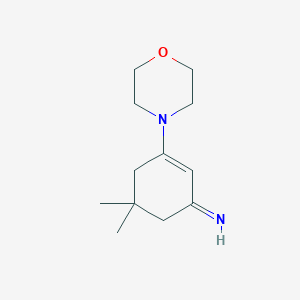
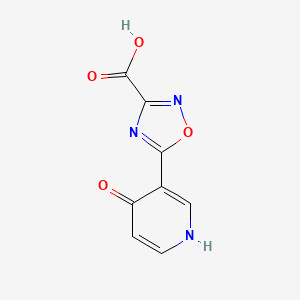
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
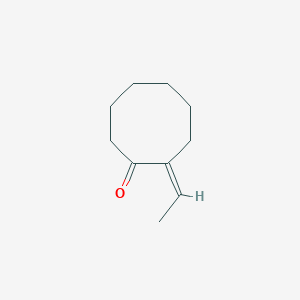

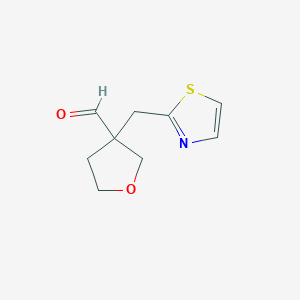
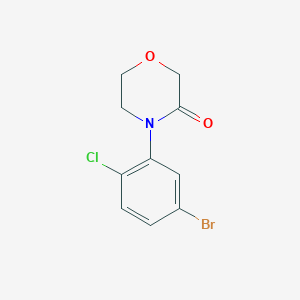
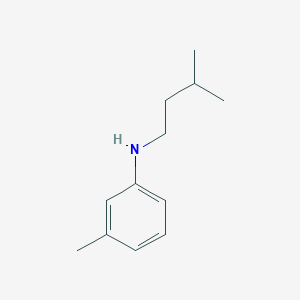
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
